molecular formula C10H19NO3 B063080 tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS No. 167465-99-8

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B063080
CAS No.: 167465-99-8
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-JGVFFNPUSA-N
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Description

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate typically involves the reaction of (1S,3R)-3-hydroxycyclopentylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the carbamate group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate
  • tert-Butyl ((1S,3R)-3-hydroxycyclohexyl)carbamate

Uniqueness

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a carbamate group

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616535
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167465-99-8
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167465-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate and why is its presence concerning in pharmaceutical manufacturing?

A1: this compound, also known as Hydroxy BOC, is a potential genotoxic impurity. Genotoxic impurities are compounds that can potentially damage DNA, leading to mutations and potentially increasing cancer risk. The presence of even trace amounts of such impurities in pharmaceutical products is highly undesirable due to potential risks to patient health.

Q2: How is this compound detected and quantified in Bictegravir sodium drug substance?

A: A recent study [] describes a highly sensitive and selective method for detecting and quantifying Hydroxy BOC in Bictegravir sodium using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is capable of detecting the impurity at levels as low as 0.3 ppm [].

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